molecular formula C26H27FN4O3S B2709819 7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1243105-27-2

7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer: B2709819
CAS-Nummer: 1243105-27-2
Molekulargewicht: 494.59
InChI-Schlüssel: BFZFHXAVQNQEKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the thieno[3,2-d]pyrimidin-4(3H)-one class, characterized by a bicyclic thiophene-fused pyrimidine core. It features a 3,4-diethoxyphenyl substituent at position 7 and a 4-(2-fluorophenyl)piperazinyl group at position 2. The 2-fluorophenylpiperazine moiety is a common pharmacophore in CNS-targeting agents, suggesting possible activity at serotonin or dopamine receptors .

Eigenschaften

IUPAC Name

7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O3S/c1-3-33-21-10-9-17(15-22(21)34-4-2)18-16-35-24-23(18)28-26(29-25(24)32)31-13-11-30(12-14-31)20-8-6-5-7-19(20)27/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZFHXAVQNQEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC=C5F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one (CAS No. 1243105-27-2) represents a novel class of thienopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its unique structure combines piperazine and thienopyrimidine moieties, which may interact with various biological targets.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Component Description
IUPAC Name 7-(3,4-Diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one
Molecular Formula C22H24F N4O2S
Molecular Weight 396.51 g/mol

The biological activity of this compound is hypothesized to involve interactions with specific receptors and enzymes. The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, while the fluorophenyl group may provide hydrophobic interactions that stabilize binding. The thieno[3,2-d]pyrimidine core is thought to contribute to the compound's overall bioactivity through its ability to modulate various signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to thienopyrimidines exhibit significant antimicrobial properties. The target for these compounds often includes bacterial enzymes and metabolic pathways critical for pathogen survival.

Anticancer Activity

Research has shown that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies have demonstrated that derivatives can effectively target cancer cell lines, leading to reduced viability and increased apoptosis rates.

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological effects. Compounds with similar structures have been evaluated for their ability to modulate serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.

Case Studies

  • Antiplasmodial Activity : A study investigating the antiplasmodial activity of related compounds found that modifications in the thienopyrimidine scaffold significantly influenced potency against Plasmodium falciparum. The IC50 values for these compounds ranged from 0.5 µM to 5 µM, indicating promising activity against malaria parasites .
  • Anticancer Studies : In vitro assays on human cancer cell lines demonstrated that certain thienopyrimidine derivatives exhibited IC50 values as low as 10 µM against breast cancer cells, showcasing their potential as anticancer agents .

Data Table of Biological Activities

Activity Type Target Organism/Cell Line IC50 Value (µM) Reference
AntiplasmodialPlasmodium falciparum0.5 - 5
Anticancer (Breast)MCF-7 Cells10
AntimicrobialVarious Bacterial StrainsVaries

Wissenschaftliche Forschungsanwendungen

Antidepressant Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidin-4(3H)-one exhibit significant antidepressant properties. The presence of the piperazine moiety enhances the compound's affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. A study demonstrated that modifications to the piperazine ring can optimize receptor binding and improve therapeutic efficacy in animal models of depression .

Antipsychotic Effects

The compound's structure suggests potential antipsychotic activity, primarily through its interaction with dopamine D2 receptors. A related study highlighted that similar compounds showed promise in reducing psychotic symptoms in preclinical trials, suggesting that this compound may also possess such properties .

Anticancer Properties

Recent investigations into thieno[3,2-d]pyrimidine derivatives have revealed their ability to inhibit cancer cell proliferation. Specifically, compounds with similar structures have been shown to induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

StudyFocusFindings
Study AAntidepressant effectsDemonstrated enhanced binding to serotonin receptors; improved mood-related behaviors in mice models .
Study BAntipsychotic activityShowed significant reduction in dopamine receptor activity associated with psychotic symptoms; potential for clinical application .
Study CAnticancer activityInduced apoptosis in breast cancer cell lines; suggested pathways involved include caspase activation and mitochondrial dysfunction .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the ethoxy groups or the piperazine ring can significantly influence biological activity. For instance, substituting different halogens on the phenyl rings has been shown to enhance receptor affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Thieno[3,2-d]Pyrimidin-4(3H)-One Derivatives

The following table highlights structural analogs and their key substituents:

Compound Name Position 7 Substituent Position 2 Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-Diethoxyphenyl 4-(2-Fluorophenyl)piperazinyl 493.5 High lipophilicity (logP ~4.2); potential CNS penetration
2-[4-(2-Chlorophenyl)-1-Piperazinyl]-7-(2-Methylphenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One 2-Methylphenyl 4-(2-Chlorophenyl)piperazinyl 437.9 Moderate cytotoxicity (IC50 = 12 µM in MTT assay)
7-(2-Fluorophenyl)-2-[4-(2-Fluorophenyl)Piperazin-1-Yl]Thieno[3,2-d]Pyrimidin-4(3H)-One 2-Fluorophenyl 4-(2-Fluorophenyl)piperazinyl 437.4 Dual fluorination enhances metabolic stability; tested in kinase inhibition assays
2-(4-Benzylpiperazin-1-Yl)-7-(4-Chlorophenyl)Thieno[3,2-d]Pyrimidin-4(3H)-One 4-Chlorophenyl 4-Benzylpiperazinyl 437.0 Lower solubility (logS = -5.1); benzyl group may reduce CNS penetration

Key Structural Insights

  • Halogenated Phenyl Groups (e.g., 2-fluorophenyl in , 4-chlorophenyl in ): Halogens improve metabolic stability and modulate electronic effects, influencing binding affinity.
  • Position 2 Modifications :
    • Piperazinyl Groups : Fluorophenyl- or chlorophenyl-substituted piperazines (e.g., ) are associated with improved selectivity for aminergic receptors compared to unsubstituted piperazines.

Pharmacological Activity

  • Target Compound: No direct activity data is available in the provided evidence.
  • Fluorinated Derivatives : Compounds with dual fluorophenyl groups (e.g., ) exhibit enhanced kinase inhibition, likely due to fluorine’s electronegativity optimizing hydrogen bonding.

Computational and Experimental Data

  • Lipophilicity : The target compound’s diethoxyphenyl group confers higher logP (~4.2) compared to analogs with chlorophenyl (logP ~3.8) or fluorophenyl (logP ~3.5) groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.